1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride
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Overview
Description
1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C10H21ClN2O. It is a derivative of piperidine and is known for its various applications in scientific research and industry. The compound is characterized by the presence of an amino group, an ethyl group, and a propanone group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminopiperidine and ethyl bromide.
Alkylation: The 4-aminopiperidine undergoes alkylation with ethyl bromide in the presence of a base such as potassium carbonate to form 4-amino-3-ethylpiperidine.
Acylation: The resulting 4-amino-3-ethylpiperidine is then acylated with propionyl chloride in the presence of a base such as triethylamine to yield 1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The amino group and piperidine ring play crucial roles in binding to target proteins and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride
- 1-(4-Amino-3-isopropylpiperidin-1-yl)propan-1-one hydrochloride
- 1-(4-Amino-3-phenylpiperidin-1-yl)propan-1-one hydrochloride
Uniqueness
1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it valuable for targeted research and applications.
Properties
IUPAC Name |
1-(4-amino-3-ethylpiperidin-1-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-8-7-12(10(13)4-2)6-5-9(8)11;/h8-9H,3-7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALQDOKQSMVJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)CC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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